molecular formula C20H14N6 B2776930 (E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 489413-52-7

(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No. B2776930
M. Wt: 338.374
InChI Key: PZWHFELNCDUKFY-CIAFOILYSA-N
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Description

Triazolo-phthalazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are often synthesized for their expected anticancer activity .


Synthesis Analysis

These compounds are typically synthesized via a one-step reaction from commercially available reagents . The structures of these compounds are usually determined using various spectroscopic techniques, including 1H, 13C NMR, and infrared spectroscopies, as well as elementary analysis .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using single-crystal X-ray diffraction . This analysis can reveal details about the conformational isomerism of these compounds .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically characterized by their detonation velocity and sensitivity . For example, one study found that the detonation velocity and sensitivity of a particular compound were superior to those of RDX .


Physical And Chemical Properties Analysis

These compounds often exhibit great thermal stability . For example, one study found that a particular compound and its supramolecular assembly energetic materials exhibited great thermal stability .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Polander et al. (2012) described the synthesis of 2,6-Diacyl derivatives of naphthalene-1,8:4,5-bis(dicarboximide)s through Stille coupling reactions. These derivatives, upon reaction with hydrazine, yield phthalazino[6,7,8,1-lmna]pyridazino[5,4,3-gh][3,8]phenanthroline-5,11(4H,10H)-dione fused-ring derivatives. This study emphasizes the chemical versatility and potential applications of naphthalene derivatives in developing novel organic compounds with unique properties (Polander et al., 2012).

Luminescence Properties of Lanthanide Complexes

Burton‐Pye, Heath, and Faulkner (2005) investigated the luminescence properties of lanthanide complexes incorporating a hydralazine-derived chromophore. The reaction of 1-hydrazinophthalazine with chloroacetyl chloride yields 3-chloromethyl-1,2,4-triazolo-phthalazine, which, upon complexation with lanthanide ions, exhibits luminescence and sensitization of the lanthanide center by the chromophore. This research highlights the potential of naphthalene derivatives in developing luminescent materials for various applications, including sensing and imaging (Burton‐Pye, Heath, & Faulkner, 2005).

Polymer Synthesis

Zhao et al. (2014) developed a novel naphthyl-based phthalonitrile polymer with excellent thermal stability and structural integrity, demonstrating the potential of naphthalene derivatives in high-performance material science. The synthesized polymer could form triazine and phthalocyanine rings, indicative of its complex molecular architecture and potential utility in various advanced applications (Zhao et al., 2014).

Safety And Hazards

The safety and hazards associated with these compounds are typically characterized by their insensitivity to external stimuli . For instance, one study found that a particular compound exhibited excellent insensitivity toward external stimuli .

Future Directions

Future research on these compounds could involve designing, optimizing, and investigating more potent and selective derivatives with higher anticancer activity . Additionally, these compounds could have further potential applications as metal-free detonating substances .

properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-[1,2,4]triazolo[3,4-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6/c1-2-9-16-14(6-1)7-5-8-15(16)12-21-23-19-17-10-3-4-11-18(17)20-24-22-13-26(20)25-19/h1-13H,(H,23,25)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWHFELNCDUKFY-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC3=NN4C=NN=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine

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